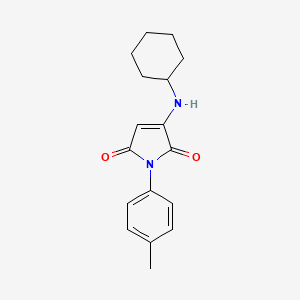
4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with dimethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the dimethyl and trifluoromethyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: Substitution reactions can replace one or more substituents on the cyclohexene ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenation and nitration reactions often involve reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential pharmaceutical applications include the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the dimethyl and trifluoromethyl groups.
4,4-Dimethylcyclohex-2-en-1-one: Lacks the trifluoromethyl group but shares the dimethyl substitution.
6-(trifluoromethyl)cyclohex-2-en-1-one: Contains the trifluoromethyl group but not the dimethyl groups.
Uniqueness: 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one is unique due to the combination of both dimethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
CAS No. |
113487-35-7 |
|---|---|
Molecular Formula |
C9H11F3O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
4,4-dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H11F3O/c1-8(2)4-3-7(13)6(5-8)9(10,11)12/h3-4,6H,5H2,1-2H3 |
InChI Key |
ZZQUFWADMUTBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C=C1)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


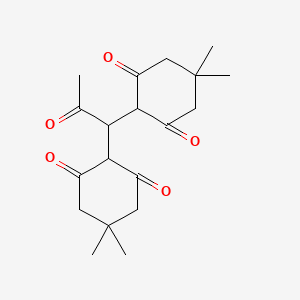

![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
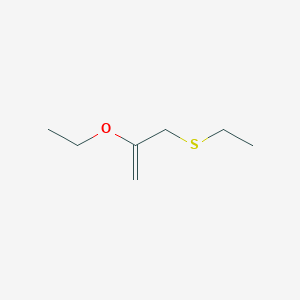
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
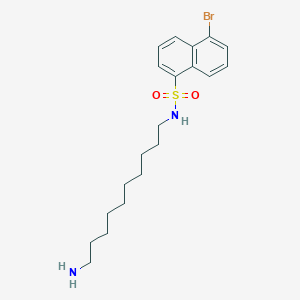

![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)

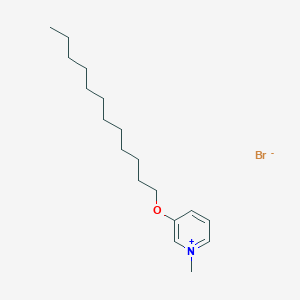


![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
